molecular formula C12H13N3O3S B8653031 ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate

ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate

Cat. No.: B8653031
M. Wt: 279.32 g/mol
InChI Key: GZCMARRHFBXBOA-UHFFFAOYSA-N
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Description

ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate is a complex organic compound belonging to the thieno[2,3-b]pyridine family This compound is characterized by its unique structure, which includes an amino group, a carbamoyl group, and a carboxylic acid ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-carbamoyl-6-methyl-thieno[2,3-b]pyridine-4-carboxylic acid ethyl ester typically involves multi-step reactions starting from thiophene derivatives. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating in solvents like xylene or toluene, with the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2-carbamoyl-6-methyl-thieno[2,3-b]pyridine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C12H13N3O3S/c1-3-18-12(17)6-4-5(2)15-11-7(6)8(13)9(19-11)10(14)16/h4H,3,13H2,1-2H3,(H2,14,16)

InChI Key

GZCMARRHFBXBOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(SC2=NC(=C1)C)C(=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-cyanothioacetamide (3.52 g, 35 mmol) and ethyl 2,4-dioxovalerate (5.0 g, 32 mmol) in anhydrous EtOH (75 mL) at room temperature was added triethylamine (0.5 mL) and the reaction was stirred overnight. Filtration and washing of the precipitates with EtOH gave 3-cyano-2-mercapto-6-methyl-isonicotinic acid ethyl ester as a yellow solid (4.54 g, 64.5%). A mixture of this ester (3.54 g, 16 mmol), bromoacetamide (2.15 g, 16 mmol) and sodium ethoxide (2.18 g, 32 mmol) in MeOH was heated at reflux overnight. It was then allowed to cool to room temperature. Filtration and washing of the precipitates with EtOH provided 3-amino-2-carbamoyl-6-methyl-thieno[2,3-b]pyridine-4-carboxylic acid ethyl ester as a solid (0.94 g, 21.1%).
Name
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NaH (39 mg, 0.95 mmol) was added to a solution of the above ester (210 mg, 0.95 mmol) in THF (15 mL) at room temperature. After stirring for 5 min, α-bromoacetamide (134 mg, 0.97 mmol) and n-Bu4NI (10 mg) were added. The mixture was stirred at room temperature for 1 h, then NaH (39 mg, 0.95 mmol) was added, and the mixture was stirred for an additional 0.5 h. The reaction was quenched by addition of saturated aqueous NH4Cl, diluted with EtOAc, washed with brine, dried over Na2SO4, and concentrated giving an orange solid. The crude residue was recrystallized from MeOH giving 3-amino-2-carbamoyl-6-methyl-thieno[2,3-b]pyridine-4-carboxylic acid ethyl ester (160 mg, 60%), m.p. 205-208° C.
Name
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Name
Quantity
39 mg
Type
reactant
Reaction Step Three

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